molecular formula C21H22Sn B14460592 Benzyl(ethyl)diphenylstannane CAS No. 70335-10-3

Benzyl(ethyl)diphenylstannane

Cat. No.: B14460592
CAS No.: 70335-10-3
M. Wt: 393.1 g/mol
InChI Key: DGGAEQZPMNBTBG-UHFFFAOYSA-N
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Description

Benzyl(ethyl)diphenylstannane is an organotin compound with the molecular formula C21H22Sn. It consists of a tin atom bonded to a benzyl group, an ethyl group, and two phenyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(ethyl)diphenylstannane can be synthesized through several methods. One common approach involves the reaction of diphenyltin dichloride with benzylmagnesium chloride (a Grignard reagent) and ethylmagnesium bromide. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl(ethyl)diphenylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

    Substitution: The benzyl, ethyl, or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (e.g., chloride, bromide) or organometallic reagents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Tin oxides or organotin oxides.

    Reduction: Reduced organotin species.

    Substitution: New organotin compounds with different functional groups.

Scientific Research Applications

Benzyl(ethyl)diphenylstannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of organotin compounds in treating diseases.

    Industry: The compound is used in the production of polymers, coatings, and other materials due to its catalytic properties.

Mechanism of Action

The mechanism of action of benzyl(ethyl)diphenylstannane involves its interaction with molecular targets, such as enzymes or cellular components. The tin center can coordinate with various ligands, influencing the reactivity and stability of the compound. The specific pathways and targets depend on the context of its application, whether in catalysis, biological systems, or material science.

Comparison with Similar Compounds

Similar Compounds

    Triphenyltin chloride: Another organotin compound with three phenyl groups and a chloride ligand.

    Dibutyltin dichloride: Contains two butyl groups and two chloride ligands.

    Tetraethyltin: Consists of four ethyl groups bonded to a tin atom.

Uniqueness

Benzyl(ethyl)diphenylstannane is unique due to its specific combination of benzyl, ethyl, and phenyl groups. This unique structure imparts distinct reactivity and properties, making it suitable for specialized applications in synthesis, catalysis, and materials science.

Biological Activity

Benzyl(ethyl)diphenylstannane is an organotin compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the current knowledge surrounding its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C19_{19}H22_{22}Sn, features a tin atom bonded to two phenyl groups, an ethyl group, and a benzyl group. The presence of these organic moieties contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that organotin compounds, including this compound, exhibit notable antimicrobial properties. A study screening various organotin complexes against multiple bacterial strains demonstrated that certain derivatives possess moderate to good antibacterial activity. Specifically, the phenyl-containing complexes showed significant inhibitory effects against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Organotin Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus2.5 mg/mL
Phenyltin(IV) ComplexPseudomonas aeruginosa1.0 mg/mL
MethylcyclohexyldithiocarbamateSalmonella typhimurium3.0 mg/mL

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Organotin compounds are known for their ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, indicating its potential as an anticancer agent .

Table 2: Cytotoxicity of this compound

Cell LineIC50_{50} (µM)Reference
A2780 (Ovarian Cancer)15Ferreira et al., 2018
HCT15 (Colon Cancer)20Ferreira et al., 2018
MCF-7 (Breast Cancer)18Ferreira et al., 2018

Case Studies and Research Findings

  • Antibacterial Efficacy : A comprehensive study evaluated the antibacterial efficacy of several organotin compounds, including this compound, against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential alternatives to conventional antibiotics, especially against resistant strains .
  • Anticancer Mechanism : Investigations into the mechanism of action revealed that this compound may disrupt cellular processes in cancer cells, leading to increased apoptosis rates. This was particularly noted in studies involving human ovarian cancer cell lines where significant growth inhibition was observed .
  • Structure-Activity Relationship : Studies have also highlighted the importance of the chemical structure in determining biological activity. Modifications to the organotin backbone or substituents on the phenyl rings can enhance or diminish biological efficacy, suggesting a need for further research into structure-activity relationships .

Properties

CAS No.

70335-10-3

Molecular Formula

C21H22Sn

Molecular Weight

393.1 g/mol

IUPAC Name

benzyl-ethyl-diphenylstannane

InChI

InChI=1S/C7H7.2C6H5.C2H5.Sn/c1-7-5-3-2-4-6-7;2*1-2-4-6-5-3-1;1-2;/h2-6H,1H2;2*1-5H;1H2,2H3;

InChI Key

DGGAEQZPMNBTBG-UHFFFAOYSA-N

Canonical SMILES

CC[Sn](CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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